molecular formula C14H11N3O B3105021 2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole CAS No. 15166-39-9

2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole

Cat. No. B3105021
CAS RN: 15166-39-9
M. Wt: 237.26 g/mol
InChI Key: CEWLTJQGIPIEPF-UHFFFAOYSA-N
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Description

2-[(Z)-2-(Phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole (Z-PMH-BZ) is an organic compound belonging to the class of benzoxazoles. It is a heterocyclic compound with a five-membered ring structure containing nitrogen, oxygen, and carbon atoms. Z-PMH-BZ has been studied for its potential applications in the field of medicine and science.

Scientific Research Applications

Synthetic Procedures and Biological Interest

Benzazoles and their derivatives, including 2-guanidinobenzazoles (2GBZs), are crucial in medicinal chemistry due to their diverse biological activities and clinical applications. Researchers have focused on synthetic methods to access these compounds, highlighting their potential therapeutic roles. The guanidine group, when bonded to a benzazole ring, modifies the heterocycles' biological activity, making 2GBZs candidates for therapeutic agents. These compounds have shown cytotoxic effects and the ability to inhibit cell proliferation via angiogenesis and apoptosis. The synthetic approaches aim to develop new pharmacophores with aromatic, carbohydrate, and amino-acid moieties, providing a foundation for further exploration in drug development (Rosales-Hernández et al., 2022).

Advances in Synthesis Techniques

The synthesis of benzoxazole derivatives, including those related to 2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole, has been enhanced by microwave-assisted techniques. These methods offer a quicker, more efficient route to a variety of benzoxazole derivatives, demonstrating their significant pharmacological properties. Microwave-assisted synthesis provides a modern approach to chemical research, allowing for rapid and diverse modifications of the benzoxazole system. This review showcases the importance of benzoxazoles in pharmaceutical chemistry, agrochemicals, and material science, highlighting the technique's effectiveness and usefulness in accelerating the development of new compounds with a broad range of applications (Özil & Menteşe, 2020).

Potential as a Wonder Medication

Benzoxazole is recognized as a vital pharmacophore in medicinal chemistry due to its extensive therapeutic activities, including antiulcer, antihypertensive, analgesic, anti-inflammatory, and antiviral effects. The review emphasizes the remarkable effectiveness of benzoxazole derivatives, backed by numerous biochemical and pharmacological studies. These compounds exhibit efficacy against a wide variety of microorganisms, underscoring their potential as wonder medications for thousands of ailments. The synthesis techniques and pharmacological activities of substituted benzoxazole derivatives are explored, providing insights into their significance in drug discovery and development (K.M et al., 2021).

properties

IUPAC Name

N-(benzylideneamino)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-2-6-11(7-3-1)10-15-17-14-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWLTJQGIPIEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole
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2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole
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2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole
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2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole
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2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole
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2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole

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